4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Researchers designing fragment-based kinase inhibitor libraries require a validated hinge-binding motif with orthogonal derivatization vectors. This compound addresses the need for a low-MW (189.21 Da) 4-aminopyrazole building block that meets Rule-of-Three criteria for lead-like development. • Dual-functionality architecture: para-phenolic -OH for etherification/esterification and 4-amino group for amide coupling or reductive amination, enabling rapid parallel library synthesis. • Scaffold-precedented performance: 4-aminopyrazole core validated in JAK (JAK3 IC50 as low as 0.039 µM), CDK14, and CNS-penetrant LRRK2 kinase inhibitor series. • Reliable research supply: available at 95% purity from multiple sources, ensuring reproducible SAR studies and intramolecular phenol-pyrazole comparator assays.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13330654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)N)O
InChIInChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-1-3-10(14)4-2-8/h1-5,7,14H,6,11H2
InChIKeyKBVNOZLIVPKYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol (CAS 1523422-15-2): A 4-Aminopyrazole-Phenol Building Block for Kinase-Targeted Library Synthesis


4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol (CAS 1523422-15-2, molecular formula C10H11N3O, molecular weight 189.21 g/mol) is a bifunctional building block that combines a 4-aminopyrazole heterocycle with a phenolic moiety linked through a methylene bridge at the N1 position of the pyrazole ring . The compound features a computed topological polar surface area (TPSA) of 64.07 Ų, a calculated LogP of 1.22, four hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds, placing it in a physicochemical space favorable for fragment-based and lead-like compound design . It is commercially available at 95% purity from multiple suppliers for research use . Structurally, this compound belongs to the 4-aminopyrazole class, a privileged scaffold extensively validated in kinase inhibitor drug discovery, including JAK, CDK, and FGFR family inhibitors [1].

1
4-Aminopyrazole-phenol scaffold for kinase-targeted library synthesis
2
Dual derivatization handles (phenolic -OH, 4-amino) for parallel SAR
3
Fragment-like profile (MW 189, LogP 1.2) compatible with biophysical screening

Why Generic 4-Aminopyrazole or Phenol Building Blocks Cannot Substitute for 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol in Structure-Activity Relationship Studies


Interchanging 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol with its regioisomeric (meta-phenol) or positional (3-amino) analogs introduces critical changes in hydrogen-bond geometry, molecular recognition, and physicochemical properties that propagate through downstream synthetic products. The para-hydroxybenzyl substitution pattern at the pyrazole N1 position positions the phenolic OH for linear hydrogen-bonding interactions, whereas the meta-substituted regioisomer (CAS 1527977-02-1) presents an angular orientation that alters target engagement geometry . The 4-amino group on the pyrazole ring is essential for hinge-binding interactions with kinase ATP-binding pockets; the analogous 3-aminopyrazole compound (CAS 1507818-18-9) relocates this donor/acceptor pharmacophore, fundamentally changing kinase selectivity profiles as demonstrated across multiple 4-aminopyrazole-derived JAK, CDK, and FGFR inhibitor series [1][2]. Additionally, the computed TPSA of 64.07 Ų and LogP of 1.22 of this specific building block define a narrow property window for CNS-appropriate or orally bioavailable lead matter, and substituting even a closely related aminopyrazole-phenol derivative shifts these parameters, potentially moving a final compound outside desirable drug-like space .

Regiochemical geometry mismatch
Target Para-hydroxybenzyl: linear H-bond vector for kinase hinge interaction
Substitute (CAS 1527977-02-1) Meta-hydroxybenzyl: angular orientation may alter target engagement geometry
Amino position mismatch
Target 4-Amino on pyrazole: conserved hinge-binding motif in JAK/CDK series
Substitute (CAS 1507818-18-9) 3-Amino isomer: altered pharmacophore geometry may reduce kinase affinity

Quantitative Differentiation Evidence for 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol Relative to Closest Structural Analogs


Regiochemical Differentiation: para-Hydroxybenzyl vs meta-Hydroxybenzyl Substitution Determines Hydrogen-Bond Geometry in Target Binding Sites

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol features a para-hydroxybenzyl substituent at the pyrazole N1 position, positioning the phenolic -OH group for linear, vectorial hydrogen bonding. Its direct regioisomer, 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol (CAS 1527977-02-1), bears the hydroxyl group at the meta position, creating an approximately 120° angular displacement of the hydrogen-bond donor relative to the pyrazole ring plane . This geometric distinction is critical because para-substituted phenols in kinase inhibitor scaffolds have been demonstrated to form optimal hydrogen-bond networks with conserved catalytic lysine and asparagine residues in ATP-binding pockets, as exemplified by the JAK inhibitor series where para-substituted phenyl-pyrazole derivatives achieved IC50 values as low as 3.0 nM against JAK1 and 2.2 nM against JAK2 [1]. The meta-substituted isomer lacks this linear presentation and would be expected to engage the same residues with altered geometry and affinity.

Regiochemical Differentiation
Class-level inference
Para-hydroxybenzyl: ~180° H-bond vector; Meta-hydroxybenzyl: ~120° angular shift. Para series JAK1 IC50 3.0 nM reported; meta not characterized.
Geometry may influence kinase hinge engagement
Meta isomer H-bond network not experimentally confirmed
Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Amino Position on Pyrazole Ring: 4-Amino Substitution is Required for Conservation of the Validated Kinase Hinge-Binding Pharmacophore

The 4-amino group on the pyrazole ring of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is critical for ATP-competitive kinase inhibition. In the well-characterized JAK inhibitor series, 4-aminopyrazole derivatives achieved enzymatic inhibition rates of 97% (JAK1), 96% (JAK2), and 100% (JAK3) at 10 µM concentration, with the most potent analog (compound 17m) exhibiting IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM against JAK1, JAK2, and JAK3, respectively [1]. The 4-amino group serves as a key hinge-binding donor/acceptor. In contrast, the positional isomer 4-[(3-Aminopyrazol-1-yl)methyl]phenol (CAS 1507818-18-9) relocates the amino group to the pyrazole 3-position, altering the hinge-binding pharmacophore geometry and the distance between the amino donor and the N2 hydrogen-bond acceptor of the pyrazole ring . Published CDK inhibitor SAR studies confirm that the 4-aminopyrazole core is essential for potent CDK14 inhibition, with the optimized covalent inhibitor FMF-04-159-2 achieving nanomolar potency specifically through the 4-amino substitution pattern [2].

Amino Position Specificity
Class-level inference
4-Amino: validated hinge-binding (JAK3 IC50 0.039 µM, JAK2 0.098 µM). 3-Amino: no comparable kinase data reported.
4-Amino geometry preserves hinge-binding pharmacophore
3-Amino isomer SAR not established for kinases
Kinase Inhibitor Medicinal Chemistry Pharmacophore Validation Scaffold Prioritization

Physicochemical Property Profile: Computed TPSA and LogP Differentiate 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol from Non-Phenolic and Alkylated Analogs for CNS and Oral Bioavailability Targeting

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol exhibits a computed TPSA of 64.07 Ų and a LogP of 1.22, as reported in its commercial product specification . These values place the compound within the favorable property space for oral bioavailability (TPSA < 140 Ų; LogP between 1 and 3) and, notably, within the more stringent CNS drug-like space (TPSA < 90 Ų; LogP 1–3). Comparative computed parameters for structural analogs demonstrate meaningful differentiation: the closely related 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol, which incorporates an additional methyl group on the pyrazole, carries a predicted XLogP3 of approximately 1.2 but with altered hydrogen-bonding capacity due to N-methylation removing one H-bond donor, reducing aqueous solubility . The unsubstituted 4-aminopyrazole core (CAS 28466-26-4, MW 83.09) lacks the phenolic moiety entirely, resulting in a substantially lower TPSA and different solubility profile that limits its direct utility in fragment-based approaches requiring additional functionalization handles [1]. The dual phenol + 4-aminopyrazole architecture of the target compound uniquely provides both a hydrogen-bond-donating phenolic handle and the kinase-directed 4-aminopyrazole in a single, low-molecular-weight (189.21 Da) building block.

Physicochemical Profile
Cross-study comparable
TPSA 64.07 Ų, LogP 1.22, MW 189.21, HBD 2, HBA 4
Profile within CNS drug-like and oral bioavailability space
Computed values; experimental ADME verification advised
Drug-Likeness Optimization Physicochemical Profiling CNS Drug Design

Pyrazole as a Metabolically Stable Phenol Bioisostere: The Target Compound Offers an Intramolecularly Validated Dual-Pharmacophore Architecture

A well-documented liability of phenol-containing drug candidates is metabolic phase II conjugation (glucuronidation/sulfation), which limits oral bioavailability and duration of action. Pyrazoles have been established as effective phenol bioisosteres that retain hydrogen-bonding capacity while resisting metabolic conjugation. This principle was systematically validated in the development of MIF tautomerase inhibitors: starting from a 113 µM docking hit, structure-based optimization replaced the metabolically labile phenol with substituted pyrazoles, yielding potent inhibitors with IC50 values of 60–70 nM against MIF while circumventing phenol-associated metabolic clearance [1]. 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is structurally intriguing because it contains both a phenolic OH and a pyrazole ring within the same small molecule (MW 189.21), providing an internal reference system for evaluating bioisosteric replacement strategies. The methylene-bridged architecture allows the phenol and pyrazole to be individually derivatized or compared within the same molecular framework, enabling direct experimental assessment of the pyrazole-as-phenol-surrogate hypothesis in a single compound series .

Bioisostere Probe Architecture
Class-level inference
Contains both phenol (metabolically labile) and pyrazole (stable bioisostere) within same scaffold
Enables intramolecular phenol-to-pyrazole comparison studies
Pyrazole surrogates validated in MIF inhibitor series (60 nM potency)
Bioisostere Design Metabolic Stability MIF Inhibition

Commercial Availability and Purity Benchmarking: Multi-Supplier Access at 95% Purity Enables Reproducible SAR Campaigns

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is stocked at 95% purity by at least three independent suppliers across different geographic regions: Leyan (Shanghai, China, Product No. 2048932) , AK Scientific (California, USA, Catalog No. 5097DY) , and CymitQuimica/Biosynth (Europe, Ref. 3D-YKC42215) . This multi-supplier availability at a consistent purity specification is not uniformly observed across all aminopyrazole-phenol regioisomers. For comparison, the meta-phenol regioisomer 3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol (CAS 1527977-02-1) is listed by fewer vendors, and the 3-aminopyrazole positional isomer 4-[(3-Aminopyrazol-1-yl)methyl]phenol (CAS 1507818-18-9) has more restricted commercial availability . The 95% purity specification is suitable for direct use in parallel synthesis and library production without additional purification, reducing workflow friction in medicinal chemistry campaigns.

Commercial Purity & Supply
Supporting evidence
95% purity; stocked by ≥3 independent suppliers (Leyan, AK Scientific, CymitQuimica)
De-risks supply chain for long-term SAR campaigns
Supplier catalog survey, May 2026; regioisomers less available
Chemical Procurement Reproducibility Building Block Quality Control

Fragment-Like Physicochemical Profile: Low Molecular Weight and Moderate Lipophilicity Support Fragment-Based Drug Discovery and Lead Optimization

With a molecular weight of 189.21 Da and a calculated LogP of 1.22, 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol falls within the Rule-of-Three (Ro3) criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3–4) . This profile distinguishes it from larger 4-aminopyrazole kinase inhibitors that are already elaborated with additional substituents and have MW typically >350 Da. The compound's fragment-like properties make it suitable for biophysical screening (NMR, SPR, thermal shift) to detect weak but ligand-efficient binding to kinase targets. By comparison, the clinically relevant JAK inhibitor ruxolitinib (MW 306.4, LogP 2.5) exceeds Ro3 space, and the advanced 4-aminopyrazole JAK inhibitor compound 3f (MW > 400) is fully lead-like rather than fragment-like [1]. The target compound thus occupies a distinct niche as an unelaborated 4-aminopyrazole-phenol fragment amenable to structure-based optimization, rather than a pre-optimized lead.

Fragment-Like Properties
Cross-study comparable
MW 189.21, LogP 1.22, Ro3 compliant (MW
May support fragment-based screening (SPR, NMR) workflows
Distinct from lead-like JAK inhibitors (MW >400)
Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Optimal Research and Procurement Application Scenarios for 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol


Kinase-Focused Fragment Library Construction for SPR and NMR Screening Campaigns

Procure 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol as a core fragment for constructing 4-aminopyrazole-based kinase inhibitor libraries. Its MW of 189.21 Da and LogP of 1.22 satisfy Rule-of-Three criteria for fragment-based screening . The compound provides two orthogonal derivatization vectors: the phenolic -OH for etherification or esterification, and the 4-amino group for amide coupling or reductive amination. This dual-handle architecture enables rapid parallel library synthesis while maintaining the validated 4-aminopyrazole hinge-binding motif demonstrated in JAK (IC50 as low as 0.039 µM for JAK3) and CDK14 inhibitor series [1][2].

Phenol-to-Pyrazole Bioisostere Evaluation in Lead Optimization Programs

Use 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol as an intramolecular comparator for assessing pyrazole-as-phenol-surrogate strategies. The compound uniquely contains both a free phenolic -OH and a pyrazole ring within the same small-molecule scaffold, allowing direct experimental comparison of metabolic stability, plasma protein binding, and target engagement when derivatized at either pharmacophore. This approach is directly informed by the successful replacement of phenol with pyrazole in MIF tautomerase inhibitors, where the pyrazole surrogate achieved 60–70 nM potency while circumventing phenolic phase II metabolism [3].

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable TPSA and LogP Profile

Incorporate 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol into CNS-targeted kinase inhibitor programs where maintaining TPSA below 90 Ų is critical for blood-brain barrier penetration. The compound's TPSA of 64.07 Ų and LogP of 1.22 are well within CNS drug-like space . The 4-aminopyrazole core has been validated in brain-penetrant LRRK2 inhibitors for Parkinson's disease, where aminopyrazoles served as aniline bioisosteres to achieve CNS exposure [4]. The para-phenol geometry provides an additional vector for modulating CNS permeability through differential H-bond donor presentation compared to meta-substituted isomers .

Academic Medicinal Chemistry SAR Exploration of N1-Substituted 4-Aminopyrazoles

Deploy 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol as a key intermediate for systematic structure-activity relationship (SAR) studies exploring the effect of N1 substitution on 4-aminopyrazole kinase selectivity. Published SAR from JAK inhibitor programs demonstrates that N1 substitution patterns profoundly influence isoform selectivity: the JAK inhibitor series by Gao et al. (ACS Med Chem Lett, 2016) showed that varying the N1 substituent modulated JAK1/JAK2/JAK3 selectivity profiles, with compound 3f achieving balanced pan-JAK inhibition (JAK1 IC50 3.4 nM, JAK2 IC50 2.2 nM, JAK3 IC50 3.5 nM) [1]. The 95% purity and multi-supplier availability of this building block support reproducible academic research .

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
4-Aminopyrazole hinge-binding motif
SPR/NMR binding screen compatibility
Phenol-to-pyrazole bioisostere comparison
Dual phenol/pyrazole pharmacophore architecture
Metabolic stability & target engagement comparison
CNS kinase inhibitor design research
Computed TPSA/LogP within CNS drug-like space
Brain penetration model validation
N1-substitution SAR studies
4-Amino-1H-pyrazole core with para-phenol handle
Kinase isoform selectivity profiling
Quote Request

Request a Quote for 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.